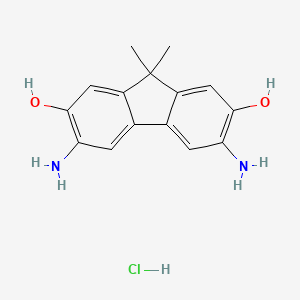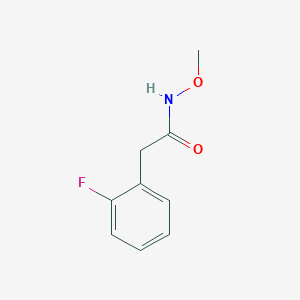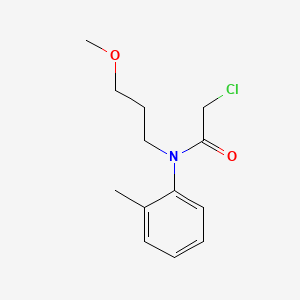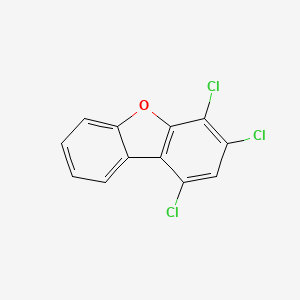
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride is a chemical compound with the molecular formula C15H17ClN2O2 and a molecular weight of 292.76 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino and hydroxyl groups on the fluorene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,9-dimethylfluorene.
Amination: The introduction of amino groups at the 3 and 6 positions of the fluorene core is achieved through amination reactions. This can be done using reagents like ammonia or amines under specific conditions.
Hydroxylation: The hydroxyl groups at the 2 and 7 positions are introduced through hydroxylation reactions. This step may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways and processes.
類似化合物との比較
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride can be compared with other similar compounds, such as:
9,9’-Spirobi[9H-fluorene]-3,6-diol, 2,7-diamino-: This compound has a similar fluorene core but with different substitution patterns.
2,7-Dimethyl-decahydro-fluorene-4a,4b-diol: Another fluorene derivative with different functional groups.
9H-Fluoren-9-one, 2,7-diamino-3,6-dimethyl-: A related compound with a ketone group instead of hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H17ClN2O2 |
|---|---|
分子量 |
292.76 g/mol |
IUPAC名 |
3,6-diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-15(2)9-5-13(18)11(16)3-7(9)8-4-12(17)14(19)6-10(8)15;/h3-6,18-19H,16-17H2,1-2H3;1H |
InChIキー |
KFRNCWPHWGATOR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)O)N)N)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)





![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)

![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)


